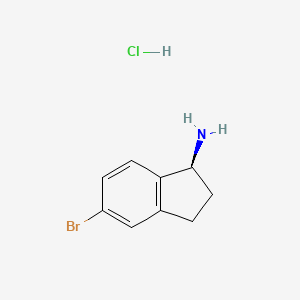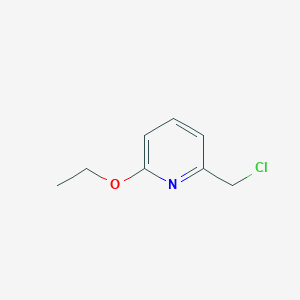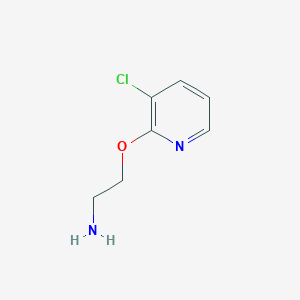![molecular formula C12H8ClN3 B1527626 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 875340-50-4](/img/structure/B1527626.png)
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
“4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C12H9ClN4 . It is manufactured by MATRIX SCIENTIFIC .
Synthesis Analysis
The synthesis of “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” involves the addition of concentrated HCl to a solution of 6-chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine in THF, followed by refluxing the reaction mixture for 7.5 hours .Molecular Structure Analysis
The molecular structure of “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The molecule also contains a phenyl group and a chlorine atom .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Properties and Pharmaceutical Significance
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivatives are notable for their significant applications in medicine and nonlinear optics (NLO). A study focused on thiopyrimidine derivatives demonstrated that these compounds exhibit considerable NLO character, particularly useful for optoelectronic high-technology applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the structural parameters, natural bonding orbital analysis, and photophysical properties of phenyl pyrimidine derivatives. These findings underscore the potential of such derivatives in advancing NLO applications and their importance in medicinal chemistry (Hussain et al., 2020).
Synthetic Strategies and Chemical Transformations
Research on the triarylation of pyrrolopyrimidines highlights innovative synthetic strategies involving microwave-promoted cross-coupling reactions. This method facilitated the preparation of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions, showcasing the versatility of 4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis. The study compared different arylation routes, showcasing the adaptability of these compounds to various synthetic modifications, thus indicating their broad utility in chemical research (Prieur, Pujol, & Guillaumet, 2015).
Antimicrobial and Antiproliferative Potential
Another significant area of application for 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivatives is their antimicrobial and antiproliferative potential. A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity revealed that these compounds exhibit promising antimicrobial properties. Such studies are crucial in the search for new therapeutic agents against resistant microbial strains, highlighting the pharmaceutical relevance of pyrrolopyrimidine derivatives (Rostamizadeh et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVKUWGTSOSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722857 | |
| Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
875340-50-4 | |
| Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)
![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)

